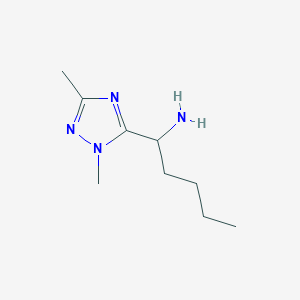
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)pentan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 1,2,4-triazole ring substituted with dimethyl groups and a pentan-1-amine chain. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)pentan-1-amine can be achieved through various synthetic routes. One common method involves the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . This one-pot approach is efficient and allows for the parallel synthesis of multiple triazole derivatives. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)pentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Triazole derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.
Industry: It is used in the development of agrochemicals, such as plant growth regulators and pesticides.
Mechanism of Action
The mechanism of action of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors in biological systems, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)pentan-1-amine can be compared with other similar compounds, such as:
1,3-Dimethyl-1H-1,2,4-triazole: This compound has a similar triazole ring structure but lacks the pentan-1-amine chain.
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: This compound contains a triazole ring and a butan-2-one chain, making it structurally similar but with different functional groups.
Triadimefon: A triazole derivative used as a fungicide, which has a similar triazole ring but different substituents.
Properties
Molecular Formula |
C9H18N4 |
|---|---|
Molecular Weight |
182.27 g/mol |
IUPAC Name |
1-(2,5-dimethyl-1,2,4-triazol-3-yl)pentan-1-amine |
InChI |
InChI=1S/C9H18N4/c1-4-5-6-8(10)9-11-7(2)12-13(9)3/h8H,4-6,10H2,1-3H3 |
InChI Key |
PDIMAKQUNVTCFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=NC(=NN1C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


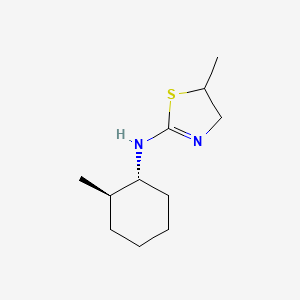
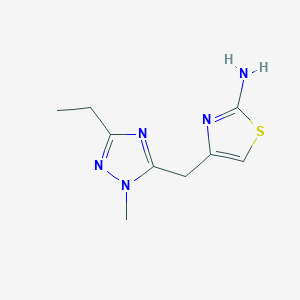
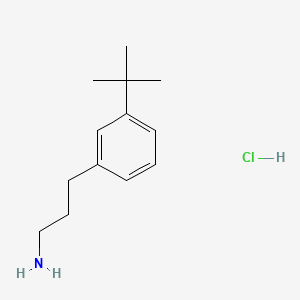
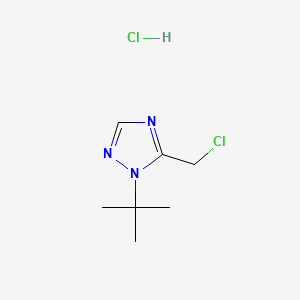
![Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate](/img/structure/B13484888.png)
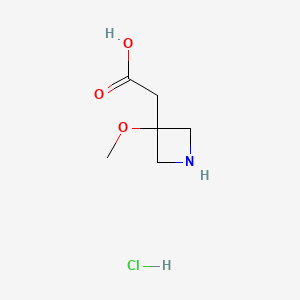
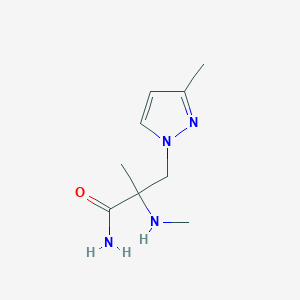
![1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B13484925.png)
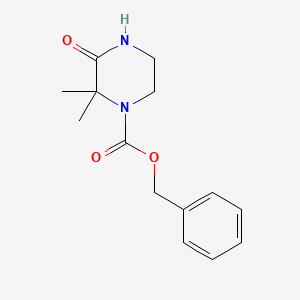
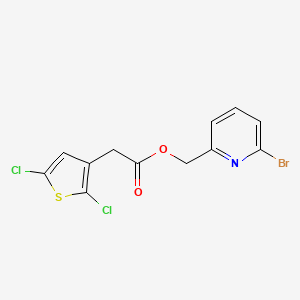
![1-Nitro-4-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B13484946.png)
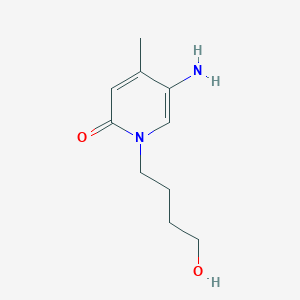
![Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13484962.png)
![2-(4-{[(Tert-butoxy)carbonyl]amino}-3-methoxyphenyl)-2-methylpropanoic acid](/img/structure/B13484964.png)
